N-isopropyl-2-nitrobenzenesulfonamide
Overview
Description
“N-isopropyl-2-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-isopropyl-2-nitrobenzenesulfonamide” is 1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-7,10H,1-2H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-isopropyl-2-nitrobenzenesulfonamide” is a solid at room temperature .Scientific Research Applications
Versatile Synthesis of Secondary Amines
N-isopropyl-2-nitrobenzenesulfonamide is used in the synthesis of secondary amines. The sulfonamides derived from this compound can be alkylated via the Mitsunobu reaction or conventional methods to yield N-alkylated sulfonamides. These can be deprotected via Meisenheimer complexes, resulting in secondary amines in high yields (Fukuyama, Cheung, & Jow, 1995).
Application in Cytotoxic Agents
Research has explored the use of nitrobenzenesulfonamides containing nitroisopropyl groups as hypoxic cell selective cytotoxic agents. These compounds have shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells, indicating their potential in cancer therapy (Saari et al., 1991).
Alcohol Reduction
The compound N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, related to N-isopropyl-2-nitrobenzenesulfonamide, is used in the reduction of alcohols. This process involves the formation and loss of dinitrogen from monoalkyl diazene intermediates under mild reaction conditions (Movassaghi & Ahmad, 2007).
Solid-Phase Synthesis Applications
Nitrobenzenesulfonamides are used in solid-phase synthesis. They serve as intermediates in various chemical transformations, including rearrangements to produce diverse privileged scaffolds, highlighting their versatility in synthetic chemistry (Fülöpová & Soural, 2015).
Potential in Polymer Systems for siRNA Conjugation
The 2-nitrobenzenesulfonamide group, similar to N-isopropyl-2-nitrobenzenesulfonamide, has been reported as a chemical linker in siRNA-polymer conjugates. This application exploits the difference in redox potential across the cellular membrane, enhancing the stability of siRNA in extracellular environments and promoting its release under intracellular conditions (Huang et al., 2017).
Scientific Research Applications of N-Isopropyl-2-nitrobenzenesulfonamide
Versatile Synthesis of Secondary Amines
N-isopropyl-2-nitrobenzenesulfonamide is used in the synthesis of secondary amines. The sulfonamides derived from this compound can be alkylated via the Mitsunobu reaction or conventional methods to yield N-alkylated sulfonamides. These can be deprotected via Meisenheimer complexes, resulting in secondary amines in high yields (Fukuyama, Cheung, & Jow, 1995).
Application in Cytotoxic Agents
Research has explored the use of nitrobenzenesulfonamides containing nitroisopropyl groups as hypoxic cell selective cytotoxic agents. These compounds have shown preferential toxicity to hypoxic EMT6 mammary carcinoma cells, indicating their potential in cancer therapy (Saari et al., 1991).
Alcohol Reduction
The compound N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, related to N-isopropyl-2-nitrobenzenesulfonamide, is used in the reduction of alcohols. This process involves the formation and loss of dinitrogen from monoalkyl diazene intermediates under mild reaction conditions (Movassaghi & Ahmad, 2007).
Safety And Hazards
The compound has been classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-nitro-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-6-4-3-5-8(9)11(12)13/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNODYCWEZDMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400007 | |
Record name | N-isopropyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-nitrobenzenesulfonamide | |
CAS RN |
23530-42-9 | |
Record name | N-(1-Methylethyl)-2-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23530-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-isopropyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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